molecular formula C15H17N5O B2674479 N-(4-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034581-51-4

N-(4-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No.: B2674479
CAS No.: 2034581-51-4
M. Wt: 283.335
InChI Key: KWGOXIAECRWNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a chemical compound of significant research interest, featuring a pyrimidine-4-carboxamide core structure. This scaffold is recognized in medicinal chemistry for its potential as a scaffold in the development of enzyme inhibitors. Published scientific literature describes highly similar pyrimidine-4-carboxamide compounds as potent inhibitors of biologically relevant enzymes such as N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) and Vanin-1 . Structure-activity relationship (SAR) studies indicate that the picolinamide (N-methylpyridin-2-yl) group and the pyrrolidin-1-yl substituent at the 6-position of the pyrimidine ring are critical modifications for optimizing inhibitory potency and physicochemical properties . Consequently, this compound serves as a valuable chemical tool for researchers investigating these enzymatic pathways in preclinical settings, particularly in the fields of lipid signaling metabolism and inflammation. This product is intended for research purposes and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-methylpyridin-2-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-11-4-5-16-13(8-11)19-15(21)12-9-14(18-10-17-12)20-6-2-3-7-20/h4-5,8-10H,2-3,6-7H2,1H3,(H,16,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGOXIAECRWNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, also known by its chemical identifier CHEMBL4794732, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H30N4C_{21}H_{30}N_{4}, with a molecular weight of approximately 350.50 g/mol. The compound features a pyrimidine ring substituted with a 4-methylpyridine and a pyrrolidine moiety, which are significant for its biological interactions.

Research indicates that this compound acts as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). Inhibition of NAPE-PLD can modulate various physiological processes, including emotional behavior and pain perception. For instance, studies have shown that derivatives of pyrimidine-4-carboxamide can significantly decrease NAE levels in vivo, impacting emotional responses in animal models .

Structure–Activity Relationship (SAR)

The SAR studies conducted on a series of pyrimidine derivatives have revealed critical insights into how structural modifications influence biological activity. Key findings include:

  • Substituent Modifications : The introduction of different substituents at the R1 and R2 positions on the pyrimidine ring has been shown to enhance inhibitory potency against NAPE-PLD. For example, replacing a morpholine group with a hydroxypyrrolidine group resulted in a tenfold increase in activity .
  • Potency Enhancement : The most potent compound identified in these studies was found to have an IC50 value of 72 nM, indicating strong inhibition capability .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Description
NAPE-PLD Inhibition Potent inhibitor leading to decreased levels of NAEs in neuronal cells .
Emotional Behavior Modulation Alters emotional responses in animal models when administered systemically .
Potential Therapeutic Uses Investigated for roles in pain management and mood disorders due to lipid modulation .

Case Studies

  • In Vivo Studies : In experiments involving mice, administration of the compound at doses around 30 mg/kg led to significant alterations in behavior linked to emotional processing. These results suggest that targeting NAPE-PLD may provide new avenues for treating mood disorders .
  • High-throughput Screening : A library of pyrimidine derivatives was screened to identify potent inhibitors of NAPE-PLD. The optimization process highlighted how specific substitutions could dramatically enhance biological activity, culminating in the identification of highly effective compounds within this class .
  • Comparative Analysis : When compared to other known inhibitors, this compound demonstrated superior potency and selectivity towards NAPE-PLD, making it a promising candidate for further development in therapeutic contexts .

Scientific Research Applications

Research indicates that this compound exhibits significant pharmacological properties, particularly as an inhibitor of specific enzymes involved in lipid metabolism and signaling pathways.

Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

NAPE-PLD is crucial for the biosynthesis of N-acylethanolamines (NAEs), which are bioactive lipids involved in various physiological processes. The compound has been studied for its ability to inhibit NAPE-PLD, thereby modulating the levels of NAEs in biological systems. A study highlighted that derivatives of pyrimidine-4-carboxamides, including N-(4-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, showed promising inhibitory activity against this enzyme, which could lead to potential therapeutic applications in treating mood disorders and other neurobiological conditions .

Potential as a Neuroprotective Agent

The compound's ability to modulate lipid signaling pathways suggests its potential role in neuroprotection. In preclinical models, it has been shown to influence cognitive functions positively. For instance, compounds related to this compound have been linked to increased levels of cGMP in the brain, which is associated with enhanced synaptic plasticity and memory .

Table 1: Summary of Key Studies Involving this compound

Study ReferenceObjectiveFindings
Mocket et al., 2020 Evaluate NAPE-PLD inhibitionIdentified structure–activity relationships leading to potent inhibitors with nanomolar potency
Research on PDE9A inhibitors Assess neuroprotective effectsDemonstrated elevation of cGMP levels and procognitive activities in rodent models
Crystal structure analysis Investigate molecular interactionsRevealed nearly planar molecular geometry with significant hydrogen bonding interactions

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide with structurally related pyrimidine and heterocyclic derivatives, focusing on substituent effects, synthetic yields, and physicochemical properties.

Structural and Functional Group Comparisons

Pyrimidine Carboxamides ()

Compounds 43 , 44 , 45 , and 46 share a pyrimidine-4-carboxamide core but differ in substituents:

  • Compound 43: 6-((4-Fluorobenzyl)(methyl)amino) and N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl) groups. Molecular weight (MW): 436.2 g/mol; Yield: 29%; HPLC purity: 97% .
  • Compound 45: 6-((4-Fluorobenzyl)(methyl)amino) and N-(4-morpholinophenyl) groups. MW: 422.1 g/mol; Yield: 30%; HPLC purity: 100% .
  • Target Compound : Replaces the fluorobenzyl and piperazine/morpholine groups with pyrrolidin-1-yl and 4-methylpyridin-2-yl.
    • Key Differences :
  • The pyrrolidine ring (five-membered) may enhance conformational flexibility compared to the rigid piperazine (six-membered) in 43 .
Imidazopyridazine Carboxamide ()
  • Compound (R)-IPMICF16 : Features an imidazo[1,2-b]pyridazine core with a 3-fluoro-4-methoxyphenyl group and a pyrrolidin-1-yl substituent.
    • Key Differences :
  • Fluorine atoms in the aryl group may enhance metabolic stability compared to the target compound’s methylpyridinyl group .
Pyrimidin-2-amine ()
  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine : Substitutes the carboxamide with an amine group and uses piperidine instead of pyrrolidine.
    • Key Differences :
  • Piperidine (six-membered) vs. pyrrolidine (five-membered) alters steric bulk and ring puckering, affecting binding pocket compatibility .

Key Takeaways

Substituent Flexibility : Pyrrolidine’s smaller ring size may improve binding pocket accommodation compared to piperazine or morpholine.

Electron Effects : The absence of electron-withdrawing groups (e.g., fluorine) in the target compound could reduce metabolic stability but increase basicity.

Core Structure : Pyrimidine carboxamides balance synthetic feasibility and target engagement, whereas imidazopyridazines () offer enhanced planarity for specific interactions.

Q & A

Q. Optimization strategies :

  • Use palladium catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency .
  • Employ microwave-assisted synthesis to reduce reaction time and improve yield .
  • Monitor reaction progress with HPLC to identify intermediate bottlenecks .

Basic: What analytical techniques are recommended for characterizing the compound's purity and structural integrity?

Critical methods include:

  • NMR spectroscopy : To confirm substituent positions and assess purity (e.g., ¹H/¹³C NMR for aromatic protons and carboxamide groups) .
  • HPLC : For quantifying impurities and ensuring >95% purity .
  • X-ray crystallography : To resolve stereochemical ambiguities and validate 3D conformation .

Advanced: How can researchers resolve contradictions in reported biological activity data across different studies?

Discrepancies may arise from:

  • Structural analogs : Compare activity of derivatives (e.g., pyrazine vs. pyridine substitutions) to identify critical functional groups .
  • Assay conditions : Standardize variables (e.g., cell lines, enzyme concentrations) to minimize variability .
  • Orthogonal assays : Use SPR (surface plasmon resonance) alongside enzymatic assays to validate target engagement .

Advanced: What in silico strategies are effective for predicting the compound’s binding modes with kinase targets?

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets, focusing on hydrogen bonding with pyrrolidine and pyridine moieties .
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to identify key residues for mutagenesis validation .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Store at –20°C in airtight, light-protected containers.
  • Use desiccants to prevent hydrolysis of the carboxamide group .
  • Avoid prolonged exposure to DMSO, which may degrade the compound at room temperature .

Advanced: How to design structure-activity relationship (SAR) studies to optimize bioactivity?

  • Core modifications : Replace pyrrolidine with piperidine to test ring size effects on target affinity .
  • Substituent screening : Introduce electron-withdrawing groups (e.g., –NO₂) to the pyridine ring to enhance π-stacking interactions .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors/donors .

Advanced: How to address low aqueous solubility during in vitro assays?

  • Co-solvent systems : Use 10% DMSO/PBS (v/v) with sonication to achieve homogeneous dispersion .
  • Prodrug design : Introduce phosphate esters at the carboxamide group to improve hydrophilicity .

Basic: What are common synthetic impurities, and how can they be mitigated?

  • Byproducts : Unreacted 4-chloropyrimidine or incomplete coupling intermediates.
  • Mitigation :
    • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    • Use scavenger resins (e.g., QuadraPure™) to trap residual palladium catalysts .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives?

  • Crystal growth : Optimize solvent evaporation rates (e.g., slow diffusion of ether into DCM solution) .
  • Data refinement : Use SHELXL for anisotropic displacement parameters to resolve disorder in the pyrrolidine ring .

Advanced: What strategies reconcile discrepancies in enzyme inhibition data between biochemical and cellular assays?

  • Cellular permeability : Measure intracellular concentrations via LC-MS to confirm target exposure .
  • Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify confounding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.